molecular formula C18H24N2O6S2 B3976635 N,N-DIETHYL-4-METHOXY-3-(4-METHOXYBENZENESULFONAMIDO)BENZENE-1-SULFONAMIDE

N,N-DIETHYL-4-METHOXY-3-(4-METHOXYBENZENESULFONAMIDO)BENZENE-1-SULFONAMIDE

Cat. No.: B3976635
M. Wt: 428.5 g/mol
InChI Key: FLIPXFOXQBFMIY-UHFFFAOYSA-N
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Description

N,N-DIETHYL-4-METHOXY-3-(4-METHOXYBENZENESULFONAMIDO)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This compound is characterized by the presence of two sulfonamide groups, which are known to enhance its biological activity.

Properties

IUPAC Name

N,N-diethyl-4-methoxy-3-[(4-methoxyphenyl)sulfonylamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O6S2/c1-5-20(6-2)28(23,24)16-11-12-18(26-4)17(13-16)19-27(21,22)15-9-7-14(25-3)8-10-15/h7-13,19H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLIPXFOXQBFMIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIETHYL-4-METHOXY-3-(4-METHOXYBENZENESULFONAMIDO)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the core benzene ring substituted with methoxy and sulfonamide groupsCommon reagents used in the synthesis include methoxybenzenesulfonyl chloride and diethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to remove any impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N,N-DIETHYL-4-METHOXY-3-(4-METHOXYBENZENESULFONAMIDO)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzene derivatives .

Scientific Research Applications

N,N-DIETHYL-4-METHOXY-3-(4-METHOXYBENZENESULFONAMIDO)BENZENE-1-SULFONAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-DIETHYL-4-METHOXY-3-(4-METHOXYBENZENESULFONAMIDO)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. Sulfonamides typically inhibit the activity of enzymes such as dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents .

Comparison with Similar Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-DIETHYL-4-METHOXY-3-(4-METHOXYBENZENESULFONAMIDO)BENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N,N-DIETHYL-4-METHOXY-3-(4-METHOXYBENZENESULFONAMIDO)BENZENE-1-SULFONAMIDE

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